4-Chloro-3-(1,1-dioxidoisothiazolidin-2-YL)aniline
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Overview
Description
4-Chloro-3-(1,1-dioxidoisothiazolidin-2-YL)aniline is an organic compound that belongs to the class of phenylpiperidines. This compound is characterized by the presence of a chloro group at the 4th position and an isothiazolidine ring with a dioxido substituent at the 3rd position of the aniline ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Mechanism of Action
Target of Action
Thiazolidine motifs, which are present in this compound, are known to have a broad range of biological activities . They are often used as vehicles in the synthesis of valuable organic combinations .
Mode of Action
Thiazolidine derivatives, which this compound is a part of, are known to interact with various biological targets . The presence of sulfur in these compounds enhances their pharmacological properties .
Biochemical Pathways
Thiazolidine derivatives are known to show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity . This suggests that they may interact with multiple biochemical pathways.
Pharmacokinetics
Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .
Result of Action
Thiazolidine derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The success of suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that environmental factors may play a role in the action of compounds synthesized through this method.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(1,1-dioxidoisothiazolidin-2-YL)aniline typically involves the reaction of 4-chloroaniline with a suitable isothiazolidine derivative under controlled conditions. One common method involves the use of thiosemicarbazide and chloroacetyl chloride in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent like dichloromethane at room temperature, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be applied to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(1,1-dioxidoisothiazolidin-2-YL)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted aniline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium hydroxide, potassium carbonate, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
4-Chloro-3-(1,1-dioxidoisothiazolidin-2-YL)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of novel materials and chemical intermediates.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-[(dimethylamino)methyl]aniline
- 4-Chloro-3-(5-methyl-1,3-benzoxazol-2-yl)aniline
- 4-Chloro-2-(di(1-pyrrolidinyl)methyl)-N-(1-phenylethylidene)aniline
Uniqueness
4-Chloro-3-(1,1-dioxidoisothiazolidin-2-YL)aniline is unique due to its isothiazolidine ring with a dioxido substituent, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2S/c10-8-3-2-7(11)6-9(8)12-4-1-5-15(12,13)14/h2-3,6H,1,4-5,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LENKHMXJJDPDCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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